
2,4-Difluoro-3-hydroxybenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde typically involves the nucleophilic substitution reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidative transformations under enzymatic and chemical conditions:
Baeyer-Villiger Oxidation
Enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO) converts fluorinated benzaldehydes to aryl formate esters, which hydrolyze to phenols. While 3,4-difluoro- and 2-fluoro-4-hydroxybenzaldehydes show quantitative conversion to fluorophenols under HAPMO catalysis , 2,4-difluoro-3-hydroxybenzaldehyde is expected to follow a similar pathway due to structural analogy.
Substrate | Enzyme | Product | Conversion | Source |
---|---|---|---|---|
3,4-Difluorobenzaldehyde | HAPMO | 3,4-Difluorophenyl formate | 100% | |
2-Fluoro-4-hydroxybenzaldehyde | HAPMO | 2-Fluoro-4-hydroxyphenyl formate | 100% |
Reduction Reactions
The aldehyde group is reducible to a primary alcohol. Catalytic hydrogenation or sodium borohydride (NaBH<sub>4</sub>) reduces the aldehyde to 2,4-difluoro-3-hydroxybenzyl alcohol , a potential intermediate for pharmaceutical synthesis .
Reducing Agent | Product | Yield | Conditions | Source |
---|---|---|---|---|
NaBH<sub>4</sub> | 2,4-Difluoro-3-hydroxybenzyl alcohol | ~85% | RT, EtOH | |
H<sub>2</sub>/Pd-C | 2,4-Difluoro-3-hydroxybenzyl alcohol | >90% | 1 atm H<sub>2</sub>, 25°C |
Nucleophilic Substitution
Fluorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the aldehyde and hydroxyl groups.
Hydroxyl Substitution
Fluorine at position 4 can be replaced by nucleophiles (e.g., amines) under basic conditions:
textThis compound + RNH<sub>2</sub> → 2-Fluoro-4-RNH-3-hydroxybenzaldehyde + HF
Yields depend on the nucleophile strength and reaction temperature .
Etherification
The hydroxyl group at position 3 participates in Williamson ether synthesis. For example, benzylation using benzyl chloride/K<sub>2</sub>CO<sub>3</sub> yields 3-benzyloxy-2,4-difluorobenzaldehyde :
textThis compound + BnCl → 3-BnO-2,4-F<sub>2</sub>-benzaldehyde
Reagent | Product | Yield | Conditions | Source |
---|---|---|---|---|
BnCl/K<sub>2</sub>CO<sub>3</sub> | 3-Benzyloxy-2,4-difluorobenzaldehyde | 72% | Reflux, CH<sub>3</sub>CN |
Electrophilic Aromatic Substitution
The hydroxyl group activates the ring toward electrophilic substitution, but fluorine atoms direct incoming electrophiles to specific positions:
Reaction | Electrophile | Position Substituted | Product | Notes | Source |
---|---|---|---|---|---|
Nitration | NO<sub>2</sub><sup>+</sup> | C-5 | 5-Nitro-2,4-difluoro-3-hydroxybenzaldehyde | Low yield due to deactivation by F |
Schiff Base Formation
The aldehyde reacts with primary amines to form imines, useful in coordination chemistry:
textThis compound + RNH<sub>2</sub> → R–N=CH–(C<sub>6</sub>HF<sub>2</sub>OH)
Cobalt-Schiff base complexes derived from similar fluorinated aldehydes exhibit oxygen-binding properties .
Esterification
The hydroxyl group undergoes esterification with acyl chlorides:
textThis compound + AcCl → 3-Acetoxy-2,4-difluorobenzaldehyde
Acylating Agent | Product | Yield | Conditions | Source |
---|---|---|---|---|
Acetyl chloride | 3-Acetoxy-2,4-difluorobenzaldehyde | 88% | Pyridine, 0°C |
Scientific Research Applications
Chemistry
2,4-Difluoro-3-hydroxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Converting the aldehyde group to a carboxylic acid.
- Reduction: Transforming the aldehyde into a corresponding alcohol.
- Substitution Reactions: The fluorine atoms can be replaced with other functional groups, facilitating the creation of novel compounds.
Reaction Type | Product |
---|---|
Oxidation | 2,4-Difluoro-3-hydroxybenzoic acid |
Reduction | 2,4-Difluoro-3-hydroxybenzyl alcohol |
Substitution | Various substituted derivatives |
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymes makes it valuable in biochemical studies. For instance:
- Enzyme Studies: Investigating the inhibition of enzymes involved in metabolic pathways.
- Cell Culture Experiments: Evaluating cellular responses to fluorinated compounds.
Medicine
The pharmaceutical industry recognizes this compound as a precursor in synthesizing therapeutic agents. Notably:
- Photodynamic Therapy: Research indicates that fluorinated compounds based on this structure can enhance the efficacy of photosensitizers used in cancer treatment (Songca et al., 2007) .
- Drug Development: Its derivatives are explored for potential anti-cancer and anti-inflammatory properties.
Case Studies
Case Study 1: Photodynamic Therapeutics
A study demonstrated that fluorinated tetra(hydroxyphenyl)porphyrins incorporating this compound exhibited significant activity in photodynamic therapy against cancer cells. These compounds showed improved stability and efficacy compared to non-fluorinated analogs, highlighting their potential in clinical applications .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed that it could effectively modulate enzyme activity, suggesting its role as a tool for understanding metabolic regulation .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group and aldehyde functionality allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Difluoro-3-hydroxybenzaldehyde
- CAS No.: 192927-69-8
- Molecular Formula : C₇H₄F₂O₂
- Molecular Weight : 158.1 g/mol
- Structure : A benzaldehyde derivative with fluorine substituents at positions 2 and 4 and a hydroxyl group at position 3 .
Key Properties :
- Boiling Point : Predicted to be 204.2 ± 35.0 °C .
- Purity : Available at ≥95% purity for research use .
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry .
Safety Data: Limited toxicological or ecological data are available. Stability is confirmed under recommended storage conditions .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares this compound with similar benzaldehyde derivatives:
Key Observations :
- Fluorine Substitution: Fluorine at positions 2 and 4 in the target compound enhances electronegativity and alters electronic density compared to mono-fluoro analogs like 4-fluoro-3-hydroxybenzaldehyde .
- Hydroxyl vs.
Target Compound :
- Route: Limited synthesis details are available. However, related aldehydes like 4-fluoro-3-hydroxybenzaldehyde are synthesized via directed ortho-metalation or halogenation of phenolic precursors .
Comparison :
- The presence of fluorine and hydroxyl groups in the target compound may necessitate protection-deprotection strategies during synthesis, whereas methoxy derivatives simplify reaction conditions .
Reactivity :
- Electrophilic Substitution : Fluorine substituents deactivate the aromatic ring, directing electrophiles to specific positions (e.g., the hydroxyl group at position 3 enhances reactivity at adjacent sites) .
- Oxidation Sensitivity : The hydroxyl group in this compound may render it prone to oxidation compared to methoxy-protected analogs .
Biological Activity
2,4-Difluoro-3-hydroxybenzaldehyde (CAS Number: 192927-69-8) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a hydroxyl group at the 3rd position of the benzaldehyde structure. Its unique chemical properties make it a subject of interest for various applications, including antifungal activity and potential therapeutic uses.
The molecular formula of this compound is C7H4F2O2. It exhibits a range of chemical behaviors, including:
- Oxidation : Can be oxidized to form 2,4-difluoro-3-hydroxybenzoic acid.
- Reduction : The aldehyde group can be reduced to yield 2,4-difluoro-3-hydroxybenzyl alcohol.
- Substitution : The fluorine atoms can be substituted with various nucleophiles under appropriate conditions .
Target of Action
The primary biological target of this compound appears to be components of the fungal antioxidation system. This compound disrupts cellular antioxidation pathways, leading to impaired growth and viability in fungal cells.
Mode of Action
Research indicates that this compound inhibits fungal growth by affecting the mitochondrial respiratory chain (MRC). This disruption results in increased oxidative stress within fungal cells, ultimately leading to cell death.
Antifungal Properties
Studies have demonstrated that this compound exhibits notable antifungal activity. For instance, it has been shown to inhibit various fungal strains effectively, suggesting its potential as a therapeutic agent against fungal infections. The compound's mechanism involves interference with the cellular respiration processes in fungi.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against several fungal pathogens. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µM, showcasing its potential as an antifungal agent.
- Comparative Analysis : When compared with similar compounds such as 2,6-difluoro-3-hydroxybenzaldehyde and 4-difluoromethoxy-3-hydroxybenzaldehyde, this compound exhibited superior antifungal activity due to its specific molecular structure and reactivity patterns .
Medicinal Chemistry
In addition to its antifungal properties, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for further modifications that can enhance biological activity or lead to new therapeutic compounds.
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme-catalyzed reactions and other metabolic processes. Its reactivity makes it an excellent substrate for investigating enzymatic mechanisms in vitro .
Data Table: Biological Activity Summary
Activity | Description | Concentration (µM) | Effect |
---|---|---|---|
Antifungal Activity | Inhibition of fungal growth | 50 | Significant reduction in growth |
Enzyme Substrate | Used in enzyme-catalyzed reaction studies | Varies | Facilitates biochemical assays |
Chemical Synthesis Intermediate | Building block for pharmaceutical compounds | N/A | Key role in drug development |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-difluoro-3-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer: A common approach involves refluxing substituted benzaldehydes with acetic acid as a catalyst. For example, substituted triazoles and benzaldehydes react in ethanol under inert atmospheres, achieving ~58% yield after 15 hours of reflux, followed by cooling and solvent evaporation . Key variables include reaction time, solvent choice (e.g., absolute ethanol), and catalyst concentration. Impurity profiles should be monitored via HPLC or GC-MS to optimize purity (>97%) .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer: Use a combination of / NMR to confirm fluorine substitution patterns and hydroxyl/aldehyde group positions. High-resolution mass spectrometry (HRMS) validates molecular weight (CHFO; MW: 170.10). Purity is assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What biological activity studies are relevant for this compound?
- Methodological Answer: Fluorinated benzaldehydes are often screened for enzyme inhibition (e.g., oxidoreductases) or antimicrobial activity. Design dose-response assays (0.1–100 µM) in microbial cultures or cell lines, using positive controls like 4-hydroxybenzaldehyde . Monitor metabolic stability in liver microsomes to assess pharmacokinetic potential .
Q. How does the fluorine substitution pattern affect solubility and reactivity?
- Methodological Answer: The 2,4-difluoro groups enhance electron-withdrawing effects, reducing aldehyde reactivity toward nucleophiles compared to non-fluorinated analogs. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate (5–10 mg/mL), but logP values (~1.3) suggest limited lipophilicity . Computational modeling (e.g., DFT) can predict electronic effects .
Q. What safety precautions are required when handling this compound?
- Methodological Answer: Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store under inert atmospheres at 2–8°C to prevent aldehyde oxidation. Disposal follows halogenated waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzaldehydes?
- Methodological Answer: Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in IC values may arise from assay buffer composition or enzyme source variations. Include internal standards and replicate experiments (n ≥ 3) to ensure reproducibility .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer: Stabilize the aldehyde group via prodrug approaches (e.g., acetal formation) or co-solvent systems (e.g., cyclodextrin encapsulation). Monitor degradation kinetics via LC-MS in simulated gastric fluid (pH 1.2–6.8) and plasma .
Q. How does the compound’s stereoelectronic profile influence its role in Schiff base formation?
- Methodological Answer: The electron-deficient aldehyde (due to fluorine) forms Schiff bases more slowly with amines than non-fluorinated analogs. Kinetic studies (UV-Vis monitoring at 300–400 nm) under varying pH (4–10) and temperature (25–60°C) can quantify reaction rates. Computational studies (e.g., Mulliken charges) rationalize electronic effects .
Q. What advanced analytical techniques differentiate this compound from its structural isomers?
- Methodological Answer: Use NMR to distinguish substitution patterns (e.g., 3-hydroxy vs. 4-hydroxy isomers). X-ray crystallography provides definitive structural confirmation. High-field NMR (≥500 MHz) resolves overlapping fluorine signals .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer: Systematically modify the hydroxyl group (e.g., methylation, glycosylation) or introduce substituents at the 5-position. Screen derivatives against target proteins (e.g., kinases) using SPR or thermal shift assays. Correlate activity with computed descriptors (e.g., Hammett σ constants) .
Properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDPHKYSOYQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344019 | |
Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-69-8 | |
Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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